[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
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Overview
Description
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a methoxybenzoyl group, and a hydrazinylidene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-methoxybenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Condensation with thiophene-2-carboxylic acid: The hydrazone intermediate is then condensed with thiophene-2-carboxylic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its hydrazinylidene moiety can form stable complexes with metal ions, which can be useful in bioinorganic chemistry.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could be explored for the development of new drugs or diagnostic tools.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of [4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form stable complexes with metal ions, which can inhibit or activate certain enzymes or receptors. Additionally, the methoxybenzoyl group can participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate: This compound is unique due to its combination of a thiophene ring, methoxybenzoyl group, and hydrazinylidene moiety.
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, can influence the compound’s electronic properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C20H16N2O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H16N2O4S/c1-25-16-10-6-15(7-11-16)19(23)22-21-13-14-4-8-17(9-5-14)26-20(24)18-3-2-12-27-18/h2-13H,1H3,(H,22,23)/b21-13+ |
InChI Key |
BXYKSJCWPBHHTI-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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